Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate
Overview
Description
Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate is a chemical compound with the molecular formula C12H21NO5 and a molecular weight of 259.3 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used as an intermediate in organic synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a methyl ester functional group .
Mechanism of Action
Target of Action
Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate, also known as 1-tert-Butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate, is primarily used as an intermediate in the synthesis of various pharmaceutical compounds . It is used in the synthesis of heterocyclylaminopyrazine derivatives for use as CHK-1 inhibitors . CHK-1, or Checkpoint Kinase 1, is a protein kinase that plays a crucial role in the DNA damage response pathway, making it a target for cancer therapeutics .
Mode of Action
As an intermediate, this compound itself does not directly interact with biological targets. Instead, it is used to synthesize other compounds that do. For example, in the synthesis of CHK-1 inhibitors, this compound likely contributes to the formation of the final active molecule that can inhibit the CHK-1 protein .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the final products synthesized using it. In the case of CHK-1 inhibitors, these molecules can interrupt the DNA damage response pathway. By inhibiting CHK-1, these molecules can prevent cancer cells from repairing their DNA, leading to cell death .
Result of Action
For instance, CHK-1 inhibitors can lead to the death of cancer cells by preventing DNA repair .
Action Environment
The action of this compound is primarily in the laboratory setting where it is used to synthesize other compounds . Environmental factors such as temperature, pH, and solvent used can influence the efficiency of these synthesis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate typically involves the protection of piperidine with a Boc group, followed by hydroxylation and esterification. One common method includes:
Protection: The piperidine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected piperidine.
Hydroxylation: The Boc-protected piperidine is then hydroxylated using an oxidizing agent like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Esterification: The hydroxylated product is esterified with methanol in the presence of an acid catalyst such as sulfuric acid (H2SO4) to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Trifluoroacetic acid (TFA)
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of the free amine
Scientific Research Applications
Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of drugs targeting specific enzymes or receptors.
Industry: In the production of fine chemicals and advanced materials.
Comparison with Similar Compounds
1-Boc-3-hydroxypiperidine: Similar structure but lacks the methyl ester group.
tert-Butyl 3-hydroxy-1-piperidinecarboxylate: Similar structure but with different functional groups
Uniqueness: Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate is unique due to the combination of the Boc protecting group, hydroxyl group, and methyl ester, making it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 5-hydroxypiperidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(10(15)17-4)5-9(14)7-13/h8-9,14H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZMPKMSTNKZKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672358 | |
Record name | 1-tert-Butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1095010-47-1 | |
Record name | 1-tert-Butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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